
Norethynodrel
Übersicht
Beschreibung
Norethynodrel ist ein synthetisches Gestagenhormon mit Wirkungen und Anwendungen, die denen von Progesteron ähneln. Es wurde früher in Antibabypillen und zur Behandlung von gynäkologischen Erkrankungen eingesetzt. This compound ist bekannt für seine Rolle bei der Entwicklung der ersten oralen Verhütungspille, Enovid, die 1960 von der US-amerikanischen Food and Drug Administration zugelassen wurde .
Wirkmechanismus
Target of Action
Norethynodrel is a synthetic progestational hormone . It primarily targets the progesterone receptor , the biological target of progestogens like progesterone .
Mode of Action
As a progestin, this compound acts as an agonist of the progesterone receptor . This means it binds to the receptor and activates it, mimicking the action of natural progesterone. It is a relatively weak progestogen . It also has weak estrogenic activity, but no or only very weak androgenic activity .
Pharmacokinetics
This compound is rapidly absorbed upon oral administration and is rapidly metabolized, disappearing from the circulation within 30 minutes . It is metabolized in the liver and intestines through processes such as hydroxylation, isomerization, and conjugation . The metabolites include 3α-Hydroxynoretynodrel, 3β-Hydroxynoretynodrel, Norethisterone, Ethinylestradiol, and conjugates . In terms of plasma protein binding, this compound is bound to albumin, and shows no affinity itself for sex hormone-binding globulin or corticosteroid-binding globulin .
Result of Action
The action of this compound results in effects similar to those of natural progesterone. It has been used in the treatment of functional uterine bleeding and endometriosis . As a contraceptive, it has usually been administered in combination with mestranol .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, certain drugs can interact with this compound and affect its serum concentration . .
Wissenschaftliche Forschungsanwendungen
Norethynodrel wurde umfassend für seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Als Modellverbindung für die Untersuchung der Steroidchemie und synthetischer Methoden.
Biologie: Untersucht auf seine Auswirkungen auf Hormonrezeptoren und zelluläre Signalwege.
Medizin: Früher in oralen Kontrazeptiva und zur Behandlung von gynäkologischen Erkrankungen eingesetzt.
Industrie: In der pharmazeutischen Industrie zur Herstellung von hormonellen Medikamenten verwendet
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an Progesteronrezeptoren in Zielgeweben bindet. Diese Bindung hemmt die Freisetzung von Gonadotropin-Releasing-Hormon aus dem Hypothalamus, was wiederum die Sekretion von luteinisierendem Hormon und follikelstimulierendem Hormon aus der Hypophyse reduziert. Diese Hemmung verhindert den Eisprung und verändert die Gebärmutterschleimhaut, wodurch sie weniger geeignet für eine Einnistung ist .
Biochemische Analyse
Biochemical Properties
Norethynodrel interacts with several biomolecules, including the estrogen receptor alpha, androgen receptor, and sex hormone-binding globulin
Cellular Effects
This compound influences cell function by modulating the activity of various signaling pathways and altering gene expression
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on this compound’s stability, degradation, and long-term effects on cellular function is limited and is an area of active research.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux and metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with various transporters and binding proteins, and can affect its localization or accumulation
Subcellular Localization
This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Norethynodrel kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die von Östron ausgehen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung starker Basen und Reduktionsmittel .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die großtechnische chemische Synthese unter Verwendung ähnlicher Reaktionswege wie bei der Laborsynthese. Der Prozess ist auf Ausbeute und Reinheit optimiert, wobei häufig mehrere Reinigungsschritte wie Umkristallisation und Chromatographie eingesetzt werden, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Norethynodrel durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe in der 17α-Position kann zu einem Keton oxidiert werden.
Reduktion: Die 3-Ketogruppe kann zu einer Hydroxylgruppe reduziert werden.
Substitution: Die Ethinylgruppe kann an Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden unter verschiedenen Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von 17-Ketoderivaten.
Reduktion: Bildung von 3-Hydroxyderivaten.
Substitution: Bildung von substituierten Ethinyl-Derivaten.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Norethisteron: Ein weiteres synthetisches Gestagen mit ähnlichen Anwendungen, aber höherer Gestagenaktivität.
Levonorgestrel: Ein stärkeres Gestagen, das in modernen Kontrazeptiva verwendet wird.
Etonogestrel: Ein synthetisches Gestagen, das in kontrazeptiven Implantaten verwendet wird .
Einzigartigkeit
Norethynodrel ist einzigartig in seiner historischen Bedeutung als erstes Gestagen, das in oralen Kontrazeptiva eingesetzt wurde. Es hat eine relativ geringere Gestagenaktivität im Vergleich zu Norethisteron und anderen modernen Gestagenen, was zu seiner Ablösung durch potentere Verbindungen in modernen kontrazeptiven Formulierungen geführt hat .
Eigenschaften
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,16-18,22H,4-12H2,2H3/t16-,17-,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTXHFFSOAJUMG-SLHNCBLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CCC(=O)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021069 | |
| Record name | Norethynodrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Very slightly soluble in water; freely soluble in chloroform; soluble in acetone; sparingly soluble in ethanol., VERY SLIGHTLY SOL IN SOLVENT HEXANE, In double-distilled water, 0.65 mg/L | |
| Record name | NORETHYNODREL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2951 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Estrogen-progestin combinations produce a contraceptive effect mainly by suppressing the hypothalamic-pituitary system resulting in prevention of ovulation. The estrogen acts mainly by suppressing secretion of follicle-stimulating hormone (FSH), resulting in prevention of follicular development and the rise of plasma estradiol concentration which is thought to be the stimulus for release of luteinizing hormone (LH). In combination products, the progestin appears to act mainly by inhibiting the preovulatory rise of LH. Long-term administration of these combination products results in inhibition of both FSH and LH secretion. It has been suggested that oral contraceptives may also produce a direct effect on ovarian steroidogenesis or the response of the ovary to gonadotropins. In addition, changes in the cervical mucus may prevent sperm penetration; however, further studies are required to determine the precise effects of estrogen-progestin combinations on sperm activity., The cellular action of steroid hormones is mediated by specific receptors. ... Two different estrogen receptors (ER), alpha and beta, have been cloned with a specific tissue distribution. Active estrogen as well as active progestin are compounds of oral hormonal contraceptives and hormone replacement therapy. To examine the regulation of ER-alpha and -beta activities after treatment with synthetic progestins and synthetic and natural estrogens, COS 7 cells were transfected with the vector expressing ER-alpha and -beta in combination with a luciferase reporter vector. ER-alpha activity was upregulated in the presence of synthetic progestins in a dose-dependent manner. Norethisterone, norethynodrel and desogestrel proved to be the most potent stimulatory agents of ER-alpha expression. On the other hand, not all progestins exhibited a stimulatory action on ER-beta activity. Only norgestrel, levonorgestrel, norethynodrel and norethisterone induced ER-beta-activating functions in a dose-dependent manner. Luciferase activity due to estrogen stimulation served as a positive control. These results indicate that progestins have different effects on the activities of ER-alpha and -beta., Vascular endothelial growth factor (VEGF) is a potent angiogenic factor associated with the degree of vascularity, progression, and metastasis of breast cancer, and cases of this disease with increased vascular density have a poor prognosis. We show that in T47-D human breast cancer cells, progesterone induces a dose-dependent increase of 3-4-fold in media VEGF levels, with a maximum response occurring at a concentration of 10 nM. This effect is blocked by the antiprogestin RU 486. In addition to progesterone, a number of synthetic progestins used in oral contraceptives (eg, norethindrone, norgestrel, and norethynodrel), hormone replacement therapy (medroxyprogesterone acetate), and high-dose progestin treatment of breast cancer (megestrol acetate) also increase VEGF in the media of cultured T47-D cells. This effect is hormone specific and is not produced by estrogens, androgens, or glucocorticoids. Collectively, these observations suggest that the increase in VEGF caused by progestins is mediated by progesterone receptors present in T47-D cells. The induction of VEGF by progestins is also cell type specific and does not occur in human breast cancer cell lines MCF-7, ZR-75, or MDA-MB-231, nor in Ishikawa cells derived from a human endometrial carcinoma. ..., Platelet-activating factor acetylhydrolase (PAF-AH), the enzyme that inactivates PAF, is regulated by steroid hormones including progestin. It has been reported that 17alpha-ethynylestradiol decreases plasma PAF-AH activity and medroxyprogesterone increases the enzyme activity. In this study, /investigators/ elucidated the effects of various progestins on plasma PAF-AH activity and lipoprotein cholesterol levels. Plasma PAF-AH activity in female adult rats treated with either progesterone or 17alpha-hydroxyprogesterone (50 mg/kg, 3 days) did not change significantly. Both medroxyprogesterone and megestrol acetate (50 mg/kg, 3 days) significantly increased plasma PAF-AH activity, but both norethindrone acetate and norethynodrel (50 mg/kg, 3 days) significantly decreased the enzyme activity. In addition, not only did medroxyprogesterone increase plasma PAF-AH activity but plasma lipoprotein cholesterol and norethindrone acetate decreased both of them. A significant correlation between plasma PAF-AH activity and the lipoprotein level was found (r = 0.974, p < 0.01). When PAF (10 nmol/kg) was administered to female adult rats pretreated with progestins, the mortality of the rats that had low plasma PAF-AH activity due to norethindrone acetate was increased in the same manner as observed in the 17alpha-ethynylestradiol-pretreated group. These findings indicate that progestins have various effects on plasma PAF-AH activity and the lipoprotein level. In addition, some progestins, which have an estrogenic effect on enzyme activity, may be related to the thrombotic episodes observed in oral contraceptive users., For more Mechanism of Action (Complete) data for NORETHYNODREL (6 total), please visit the HSDB record page. | |
| Record name | NORETHYNODREL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2951 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from aqueous methanol, White, crystalline | |
CAS No. |
68-23-5 | |
| Record name | Norethynodrel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norethynodrel [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norethynodrel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09371 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Norethynodrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Noretynodrel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORETHYNODREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88181ACA0M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NORETHYNODREL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2951 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
170 °C | |
| Record name | NORETHYNODREL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2951 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does norethynodrel exert its contraceptive effect?
A1: this compound primarily inhibits conception by suppressing ovulation. [] This occurs through the suppression of pituitary gonadotropin secretion or release, leading to the inhibition of follicular development and preventing the release of an egg. [] Additionally, this compound exhibits some inherent estrogenicity, which may contribute to its contraceptive effect by interfering with nidation (implantation). [, ]
Q2: How does this compound affect the uterus?
A2: this compound, along with its metabolites, can induce both estrogenic and progesteronic changes in the endometrium. [] These changes may inhibit implantation. [] Additionally, this compound has been shown to increase uterine weight and enhance lipid, RNA, and protein synthesis in the uterus. []
Q3: Does this compound influence progestin levels in the ovaries?
A3: Yes, this compound administration affects progestin levels within the ovaries. Specifically, it leads to a decrease in the levels of 20α-hydroxypregn-4-en-3-one (20α-OH-P) in both the ovaries and ovarian venous blood. []
Q4: What changes does this compound induce in the pituitary gland?
A4: this compound administration has been shown to cause enlargement of prolactin cells in the pituitary gland, particularly in ovariectomized rats. [] This effect is likely due to its estrogenic properties. [] Conversely, it reduces the size of enlarged gonadotropin cells, presumed to be luteinizing hormone (LH) cells, typically found in ovariectomized rats. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C20H26O2 and a molecular weight of 302.45 g/mol.
Q6: How does the addition of mestranol influence the effects of this compound?
A6: Combining this compound with mestranol, an estrogen, can enhance its ovulation-inhibiting effects. [] Research suggests that as the dose of the combined formulation (Enovid) increases, mestranol plays a more dominant role in preventing ovulation by disrupting follicular development early in the cycle. []
Q7: Does this compound possess estrogenic activity on its own?
A7: Yes, even without mestranol, this compound displays inherent estrogenic activity. [, , ] This inherent estrogenicity can impact its progestational effects and contribute to certain side effects. []
Q8: How is this compound metabolized in the body?
A8: this compound undergoes rapid and extensive metabolism in the body. [] The primary route of metabolism involves reduction of the 3-ketone group, leading to the formation of 3α-hydroxy and 3β-hydroxy metabolites. [] These metabolites are further conjugated, primarily as glucuronides, before excretion. []
Q9: Does this compound bind to proteins in the blood?
A9: Yes, approximately 87% of this compound binds to plasma proteins, primarily albumin and alpha-globulin. [] This extensive protein binding contributes to its long half-life in the body. []
Q10: Has this compound demonstrated efficacy in treating conditions other than contraception?
A10: Yes, beyond its contraceptive effects, research suggests potential therapeutic applications of this compound in other areas. For instance, it has shown effectiveness in treating acne in women, primarily due to its suppressive effect on sebum production. [] Additionally, some studies have explored its use in managing congestive dysmenorrhea. []
Q11: What are the long-term effects of this compound use?
A11: Long-term administration of this compound, particularly in combination with mestranol, has been linked to an increased risk of liver cell adenomas in women. [, ] Animal studies have further supported this finding, suggesting that these steroids may act as tumor promoters in the liver. [, ]
Q12: Are there other progestins with similar effects to this compound?
A12: Yes, several other synthetic progestins share similarities with this compound in terms of their progestational and contraceptive effects. Norethindrone, for instance, is another 19-nortestosterone derivative that has been widely used in oral contraceptives. [, ] Lynestrenol is another progestin with comparable ovulation-suppressing effects. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


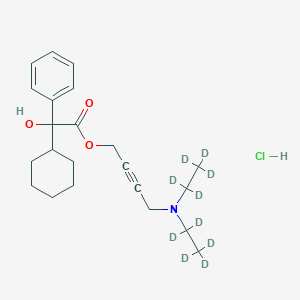

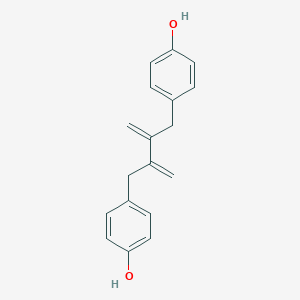





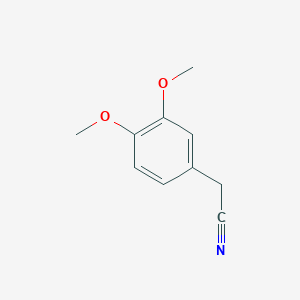

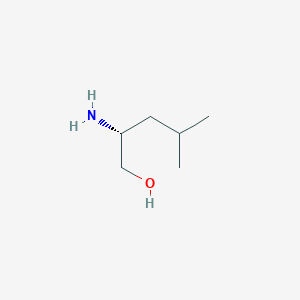
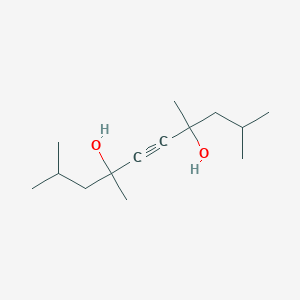

![2-[6-(2-Aminoethyl)piperidin-2-yl]ethanamine](/img/structure/B126105.png)
